molecular formula C12H17N5O B14369117 1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 91647-46-0

1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14369117
CAS No.: 91647-46-0
M. Wt: 247.30 g/mol
InChI Key: SNEDMNSYYQGXPG-UHFFFAOYSA-N
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Description

1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with an oxolan-2-yl and a propyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity .

Comparison with Similar Compounds

1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

    Pyrazolo[3,4-d]pyrimidine: The parent compound without the oxolan-2-yl and propyl groups.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.

    Pyrazolo[3,4-d]pyrimidin-4-ol: A derivative with a hydroxyl group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties .

Properties

CAS No.

91647-46-0

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H17N5O/c1-2-5-13-11-9-7-16-17(10-4-3-6-18-10)12(9)15-8-14-11/h7-8,10H,2-6H2,1H3,(H,13,14,15)

InChI Key

SNEDMNSYYQGXPG-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)C3CCCO3

Origin of Product

United States

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